6,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine
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Overview
Description
6,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine is a spirocyclic compound characterized by its unique structure, which includes a spiro linkage between a nitrogen-containing ring and an oxygen-containing ring.
Preparation Methods
The synthesis of 6,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine typically involves multi-step reactions. One common method is the three-component condensation reaction, which includes anisole, isobutyraldehyde, and a corresponding nitrile in the presence of dichloromethane and concentrated sulfuric acid . This method is efficient and yields the desired spirocyclic structure.
Chemical Reactions Analysis
6,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine undergoes various chemical reactions, including:
Oxidation: Using oxidants like PhI(OAc)2, which can lead to the formation of different oxidized products.
Reduction: Common reducing agents can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions susceptible to nucleophilic attack.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has shown potential antitumor activity against various cancer cell lines.
Materials Science: Its unique spirocyclic structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.
Mechanism of Action
The mechanism of action of 6,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine involves its interaction with molecular targets within cells. It can bind to specific proteins or enzymes, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
6,9-Dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine can be compared to other spirocyclic compounds, such as:
Spirotetramat: Known for its use in agricultural chemistry.
1-R-3,3-Dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones: Synthesized through similar three-component condensation reactions.
These comparisons highlight the unique structural features and potential applications of this compound, distinguishing it from other related compounds.
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
6,9-dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine |
InChI |
InChI=1S/C10H18N2O/c1-7-3-4-8(2)10(5-7)6-13-9(11)12-10/h7-8H,3-6H2,1-2H3,(H2,11,12) |
InChI Key |
KDUVYJTZXMTJTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2(C1)COC(=N2)N)C |
Origin of Product |
United States |
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